(4-Bromothiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O2S/c18-12-7-14(26-10-12)17(24)23-5-1-2-11(9-23)6-15-21-16(22-25-15)13-8-19-3-4-20-13/h3-4,7-8,10-11H,1-2,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUBGYSBXPVIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CS2)Br)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Bromothiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule with significant potential for biological activity due to its diverse structural components. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features:
- A brominated thiophene ring
- A piperidine moiety
- A pyrazine-based oxadiazole
The molecular formula is with a molecular weight of 434.31 g/mol.
The biological activity of this compound is likely attributed to its ability to interact with various biological targets. The presence of multiple functional groups suggests potential interactions with enzymes and receptors involved in several biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase and urease .
- Antimicrobial Activity : Structural analogs have demonstrated moderate to strong antibacterial properties against various strains .
- Neuroprotective Effects : Piperidine derivatives are known for their neuroprotective capabilities, which may extend to this compound.
In Vitro Studies
Research has indicated that compounds with similar structures exhibit a range of biological activities:
Case Studies
- Antimicrobial Screening : A study evaluated the antibacterial properties of synthesized oxadiazole derivatives, revealing that certain compounds exhibited strong inhibitory effects against bacterial strains, suggesting potential for developing new antibiotics .
- Docking Studies : In silico docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate favorable interactions with amino acid residues critical for enzyme activity, supporting its potential as a therapeutic agent .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound may exhibit favorable absorption and distribution characteristics due to its lipophilicity imparted by the bromothiophene and piperidine moieties. Additionally, the presence of polar functional groups enhances solubility in biological fluids, which is crucial for bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiophene- and Piperidine-Based Compounds
(a) Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)
- Structure : Differs in the substitution of the piperidine ring (piperazine instead) and lacks the oxadiazole-pyrazine group.
(b) 3-(Thiophenyl-2-yl)-1H-pyrazol-5-amine (MK51)
- Structure : Simpler scaffold with a thiophene-pyrazole core.
- Key Features : The absence of the piperidine-oxadiazole chain reduces steric bulk, likely favoring metabolic clearance over the target compound. Bromine substitution in the target compound may improve binding affinity via halogen bonding .
Oxadiazole-Containing Derivatives
(a) 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Structure: Combines oxadiazole-like pyrazolo-pyrimidine with fluorophenyl and chromenone groups.
- Key Features: Fluorine atoms enhance metabolic stability, while the chromenone system may confer fluorescence properties absent in the target compound.
- Synthesis : Utilizes Suzuki-Miyaura coupling (similar to methods applicable for the target compound’s pyrazine-oxadiazole linkage) .
(b) Piroxicam Analogs (Compounds 13d, 13l, 13m)
- Structure : Contain a thiazine/oxazole core instead of oxadiazole-piperidine.
- Activity: Demonstrated anti-HIV activity (EC₅₀ = 20–25 µM, SI > 26) via integrase inhibition.
Brominated Heterocycles
3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-ethoxy-2-phenyl-isoxazolidine
- Structure : Features a brominated phenyl group on a pyrazole-isoxazolidine scaffold.
- Key Features : Bromine’s electron-withdrawing effect may stabilize the aromatic system, analogous to its role in the target compound’s 4-bromothiophene moiety. However, the isoxazolidine ring introduces conformational rigidity compared to the flexible piperidine chain .
Comparative Data Table
Q & A
Basic: What are the key synthetic strategies for preparing (4-Bromothiophen-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine under acidic conditions (e.g., POCl₃) .
- Step 2 : Alkylation of the piperidine moiety using a bromomethyl-oxadiazole intermediate.
- Step 3 : Coupling the bromothiophene fragment via nucleophilic acyl substitution or palladium-catalyzed cross-coupling.
- Purification : Recrystallization from ethanol or ethyl acetate is common for isolating crystalline intermediates .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : Resolve π-π stacking in the oxadiazole-pyrazine system and hydrogen bonding (e.g., N–H⋯O interactions) .
Advanced: How can the cyclization efficiency of the 1,2,4-oxadiazole ring be optimized?
Methodological Answer:
- Reagent Selection : Use POCl₃ or T3P® as cyclization agents to minimize side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reaction rates by stabilizing transition states.
- Temperature Control : Reflux conditions (80–100°C) balance reactivity and decomposition risks. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
- Data Contradictions : Discrepancies in yields may arise from trace moisture; anhydrous conditions and molecular sieves improve reproducibility .
Advanced: What computational approaches predict the compound’s biological target interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases, CYP450). Focus on the oxadiazole-pyrazine motif’s role in H-bonding .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to evaluate conformational flexibility.
- SAR Validation : Compare predicted activity with in vitro assays (e.g., antimicrobial IC₅₀ values from microdilution methods) to refine models .
Advanced: How are data contradictions in biological activity resolved?
Methodological Answer:
- Assay Replication : Test antimicrobial/antitumor activity across multiple cell lines (e.g., HepG2, MCF-7) to account for variability .
- Counter-Screens : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement.
- Metabolic Stability : Evaluate hepatic microsomal stability to rule out false negatives from rapid degradation .
Basic: What purification techniques ensure high compound purity?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., CH₂Cl₂:MeOH 95:5 to 90:10) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals; monitor via melting point analysis .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) for final purity assessment (>95%) .
Advanced: What strategies mitigate steric hindrance during piperidine functionalization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
